molecular formula C10H11NO6 B1594469 Methyl 2,6-dimethoxy-3-nitrobenzoate CAS No. 55776-20-0

Methyl 2,6-dimethoxy-3-nitrobenzoate

Cat. No.: B1594469
CAS No.: 55776-20-0
M. Wt: 241.2 g/mol
InChI Key: HVVQDBFINNUQBK-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethoxy-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dimethoxy-3-nitrobenzoate can be synthesized through the nitration of methyl 2,6-dimethoxybenzoate. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dimethoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,6-dimethoxy-3-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.

    Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is employed in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2,6-dimethoxy-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or modulation of biochemical pathways. The methoxy groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • Methyl 2,6-dimethoxybenzoate
  • Methyl 3-nitrobenzoate
  • Methyl 2-methoxy-3-nitrobenzoate

Comparison: Methyl 2,6-dimethoxy-3-nitrobenzoate is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to methyl 2,6-dimethoxybenzoate, the nitro group in this compound introduces additional reactivity, allowing for reduction and substitution reactions that are not possible with the former. Similarly, the presence of two methoxy groups differentiates it from methyl 3-nitrobenzoate, enhancing its solubility and influencing its interaction with biological targets .

Properties

IUPAC Name

methyl 2,6-dimethoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-7-5-4-6(11(13)14)9(16-2)8(7)10(12)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQDBFINNUQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334710
Record name Methyl 2,6-dimethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55776-20-0
Record name Methyl 2,6-dimethoxy-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55776-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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